1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(4-Methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the piperazine class Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with 4-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(4-Methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, such as serotonin and dopamine receptors, which are involved in regulating mood, cognition, and behavior. By modulating the activity of these receptors, the compound can exert various pharmacological effects .
Comparison with Similar Compounds
1-[(4-Methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the additional methoxy and methyl groups, which may result in different biological activities and pharmacokinetic properties.
4-(4-Methoxyphenyl)piperazine: Similar to the above compound but with a different substitution pattern on the piperazine ring.
1-(4-Methoxy-3-methylphenyl)-1-propanone: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-14-17(4-9-20(16)24-3)15-21-10-12-22(13-11-21)18-5-7-19(23-2)8-6-18/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHJPVOMINOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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